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Compound of Interest

Compound Name: 4-Bromo-2-fluoro-3-nitrophenol
CAS No.: 1805031-72-4
Cat. No.: B2721164
Get Quote
. J

4-Bromo-2-fluoro-3-nitrophenol is a polysubstituted phenol featuring a bromine atom, a
fluorine atom, and a nitro group on the benzene ring. The specific arrangement of these
functional groups dictates its unique electronic and steric environment, which in turn governs its
reactivity and physical properties.

Structural Analysis

The molecule's structure combines several key functional groups whose electronic effects are
crucial to understanding its behavior.

e Phenolic Hydroxyl (-OH): A strongly activating, ortho-, para-directing group due to its +M
(mesomeric) effect, which donates electron density to the ring. It also imparts acidic
properties.

e Fluorine (-F): The most electronegative element, it exerts a powerful electron-withdrawing
inductive (-1) effect. It also has a moderate +M effect, but for halogens, the inductive effect
typically dominates in influencing reactivity.
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» Bromine (-Br): Like fluorine, it has a -l and a +M effect. Its inductive effect is weaker than
fluorine's, and its resonance effect is also less pronounced.

 Nitro (-NO2): A potent electron-withdrawing group through both inductive (-I) and mesomeric
(-M) effects, making it a strong deactivating group and a meta-director.

The interplay of these effects on the aromatic ring is complex and critical for predicting
reactivity.

Caption: Electronic effects of substituents on the aromatic ring.

Predicted Physicochemical Properties

Quantitative data for 4-bromo-2-fluoro-3-nitrophenol is not readily available. However, we
can estimate its properties based on related structures like 4-bromo-2-fluoro-5-nitrophenol
(CAS 661463-12-3) and 2-bromo-4-fluoro-5-nitrophenol (CAS 84478-87-5).
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Property

Predicted Value /
Characteristic

Rationale /| Comparative
Data

Molecular Formula CeH3BrFNOs Based on structure.
Molecular Weight 235.99 g/mol Calculated value.[1][2]
Nitrophenols are typically
Appearance Yellow to orange solid )
colored solids.[3]
Isomers like 4-bromo-2-fluoro-
6-nitrophenol melt at 63-
] ] 65°C[4], while 4-bromo-2-
Melting Point 60-95 °C )
nitrophenol melts at 90-94°C.
The exact value depends on
crystal lattice packing.
Limited solubility in water,
- moderate solubility in organic Typical for halogenated
Solubility i
solvents (e.g., ethanol, DCM, nitrophenols.[3][5]
ethyl acetate).
The phenolic proton is
rendered more acidic by the
strong electron-withdrawing
Acidity (pKa) Moderately acidic effects of the nitro, fluoro, and
bromo groups. Bromophenols
are generally slightly more
acidic than fluorophenols.[6]
A measure of lipophilicity.
XLogP3 ~2.2-2.6 Calculated values for isomers

fall within this range.[1][2]

Synthesis and Reactivity

The synthesis of polysubstituted aromatics requires careful strategic planning to ensure correct

regiochemistry. The directing effects of the substituents are paramount.

Proposed Synthetic Pathway

© 2026 BenchChem. All rights reserved. 3/11

Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-2-fluoro-5-nitrophenol
https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromo-4-fluoro-5-nitrophenol
https://cymitquimica.com/cas/78137-76-5/
https://www.alfa-chemistry.com/4-bromo-2-fluoro-6-nitrophenol-cas-320-76-3-item-129514.htm
https://cymitquimica.com/cas/78137-76-5/
https://cymitquimica.com/cas/7693-52-9/
https://pdf.benchchem.com/1409/A_Comparative_Guide_to_the_Reactivity_of_Bromo_and_Fluoro_Substituted_Phenols.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-2-fluoro-5-nitrophenol
https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromo-4-fluoro-5-nitrophenol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2721164?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

A logical approach to synthesizing 4-bromo-2-fluoro-3-nitrophenol would start from a more
readily available precursor, 4-bromo-2-fluorophenol. The key step is the regioselective nitration
of this starting material.

Dissolve in Solvent
4-Bromo-2-fluorophenol (e.g., Chioroform, DCM)

Nitrating Agent
(e.g., HNOs / H2S04)

Reaction at 40-80°C

>
e Reaction Mixture
>

Purification (Chromatograph;

Add dropwise at low temp.

Click to download full resolution via product page

Caption: Proposed workflow for the synthesis of 4-bromo-2-fluoro-3-nitrophenol.

Experimental Protocol: Nitration of 4-Bromo-2-
fluorophenol

This protocol is adapted from established methods for the nitration of substituted phenols.[7][8]

o Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a
dropping funnel, and a thermometer, dissolve 4-bromo-2-fluorophenol (1 equivalent) in a
suitable solvent like dichloromethane or chloroform.

e Cooling: Cool the solution to 0°C in an ice bath.

o Preparation of Nitrating Agent: Slowly add concentrated nitric acid (1 equivalent) to
concentrated sulfuric acid (2-3 equivalents) in a separate flask, also cooled in an ice bath.

» Addition: Add the nitrating mixture dropwise to the stirred solution of 4-bromo-2-fluorophenol,
ensuring the internal temperature does not exceed 5-10°C.

o Reaction: After the addition is complete, allow the reaction to stir at 0°C for one hour, then
warm to room temperature and monitor by TLC until the starting material is consumed. Some
protocols for similar compounds suggest gentle heating (40-80°C) to drive the reaction to
completion.[7]
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e Quenching and Workup: Carefully pour the reaction mixture over crushed ice and water.
Separate the organic layer.

o Extraction: Extract the aqueous layer with dichloromethane (3x).

e Washing: Combine the organic layers and wash with water, followed by a saturated sodium
bicarbonate solution, and finally brine.

e Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,
and concentrate under reduced pressure.

 Purification: Purify the resulting crude solid by column chromatography (e.g., using a
hexane:ethyl acetate gradient) to isolate the desired 4-bromo-2-fluoro-3-nitrophenol

isomer.

Causality and Regioselectivity: The hydroxyl group is a powerful ortho-, para-director. In 4-
bromo-2-fluorophenol, the positions ortho and para to the -OH are C2, C6, and C4. Since C4 is
blocked by bromine and C2 by fluorine, nitration is directed to the C6 and C3 positions. The
position C3 is ortho to fluorine and meta to bromine. The position C6 is ortho to the hydroxyl
group. The strong activating effect of the hydroxyl group should favor substitution at C6.
However, steric hindrance from the adjacent fluorine at C2 may direct some substitution to the
C3 position. Therefore, a mixture of isomers, including the desired 3-nitro product and the 6-
nitro isomer, is likely, necessitating chromatographic purification.

Reactivity Profile

» Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, being ortho to the strongly
electron-withdrawing nitro group, is highly activated towards SNAr. This position is the most
likely site for displacement by nucleophiles (e.g., amines, alkoxides), a key reaction in
building more complex molecules. The C-F bond is more susceptible to SNAr than the C-Br
bond due to fluorine's potent inductive effect, which stabilizes the Meisenheimer complex
intermediate.[6]

e Cross-Coupling Reactions: The bromine atom serves as a handle for palladium-catalyzed
cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings.[9]
This allows for the formation of C-C and C-N bonds, providing a gateway to a diverse range
of derivatives.
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e Reduction of Nitro Group: The nitro group can be readily reduced to an aniline (amino group)
using standard conditions (e.g., SnClz, H2/Pd-C, or iron in acetic acid). This transformation
opens up another avenue for functionalization, such as diazotization or amide bond
formation.

Spectral Characterization

Predicting the spectral data is essential for confirming the structure of the synthesized

compound.
Technique Predicted Spectral Features
Two aromatic protons are expected, appearing
as doublets or doublet of doublets due to H-H
and H-F coupling. The phenolic -OH proton will
IH NMR

appear as a broad singlet, the chemical shift of
which is dependent on concentration and

solvent.

Six distinct aromatic carbon signals are

expected. The carbon bearing the nitro group
13C NMR will be shifted significantly downfield. Carbon-

fluorine coupling (*JCF, 2JCF, etc.) will be

observed, which is characteristic.

- O-H stretch: Broad band around 3200-3500
cm~1, - Aromatic C-H stretch: ~3100 cm~1. -
Asymmetric N-O stretch: Strong band around

IR Spectroscopy 1520-1560 cm~1, - Symmetric N-O stretch:
Strong band around 1340-1380 cm™1. - C-F
stretch: Strong band around 1200-1250 cm™1. -
C-Br stretch: 500-600 cm™2.

The molecular ion peak (M*) should be visible,
along with a characteristic M+2 peak of nearly
Mass Spec (El) equal intensity due to the natural abundance of
bromine isotopes (7°Br and 81Br). Fragmentation
would likely involve the loss of NO2, OH, and

halogen atoms.
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Applications in Drug Discovery and Chemical
Biology

Halogenated and nitrated phenols are valuable building blocks in medicinal chemistry.[5][10]
The unique combination of functional groups in 4-bromo-2-fluoro-3-nitrophenol makes it a
promising intermediate for several reasons:

Scaffold for Synthesis: It provides a rigid phenolic scaffold with multiple, distinct points for
diversification through SNAr, cross-coupling, and nitro-group reduction.

¢ Role of Fluorine: The incorporation of fluorine is a well-established strategy in drug design to
enhance metabolic stability, improve binding affinity, and modulate pKa and lipophilicity.[9]
[11]

» Bioisosteric Replacement: The phenol moiety can act as a bioisostere for other hydrogen-
bond donors.

o Versatile Intermediate: This compound can serve as a precursor to various biologically active
motifs, including substituted anilines, biaryl compounds, and ethers, which are prevalent in
pharmaceuticals.[12]

Safety and Handling

While a specific Safety Data Sheet (SDS) for 4-bromo-2-fluoro-3-nitrophenol is not available,
the hazard profile can be inferred from closely related compounds.

o GHS Hazard Statements (Predicted): Based on isomers like 2-bromo-4-fluoro-5-
nitrophenol[2] and other bromonitrophenols[13][14], the following hazards are anticipated:

H302: Harmful if swallowed.

o

[¢]

H315: Causes skin irritation.

[e]

H319: Causes serious eye irritation.

H332: Harmful if inhaled.

[e]
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o H335: May cause respiratory irritation.

e Handling Precautions:

[e]

Handle in a well-ventilated area, preferably in a chemical fume hood.[15]

o Wear appropriate personal protective equipment (PPE), including chemical-resistant
gloves (e.g., nitrile), safety goggles, and a lab coat.[14][16]

o Avoid formation of dust and aerosols.[15]

o In case of contact, wash skin thoroughly with soap and water. For eye contact, rinse
cautiously with water for several minutes.[14][16]

o Store in a cool, dry place, sealed in a tightly closed container.

Conclusion

4-Bromo-2-fluoro-3-nitrophenol represents a synthetically valuable, albeit under-
documented, chemical entity. By applying fundamental principles of organic chemistry and
leveraging data from its isomers, we can confidently predict its properties, devise a viable
synthetic strategy, and anticipate its utility as a versatile intermediate in medicinal chemistry
and materials science. Its rich functionality, combining a reactive fluorine for SNAr, a bromine
for cross-coupling, a reducible nitro group, and a phenolic hydroxyl, makes it a powerful
building block for the synthesis of complex molecular architectures. Researchers and drug
development professionals should view this compound as a strategic tool for introducing key
structural motifs and fluorine-based property modulation into novel therapeutic agents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2026 BenchChem. All rights reserved. 10/11 Tech Support


https://www.alfa-chemistry.com/4-bromo-2-fluoro-6-nitrophenol-cas-320-76-3-item-129514.htm
https://cymitquimica.com/cas/7693-52-9/
https://pdf.benchchem.com/1409/A_Comparative_Guide_to_the_Reactivity_of_Bromo_and_Fluoro_Substituted_Phenols.pdf
https://patents.google.com/patent/CN103724206A/en
https://patents.google.com/patent/CN103724206A/en
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB02564773.htm
https://pdf.benchchem.com/2448/Application_Notes_and_Protocols_for_4_Bromo_2_2_difluoro_3H_inden_1_one_as_a_Synthetic_Intermediate.pdf
https://www.nbinno.com/article/pharmaceutical-intermediates/innovations-chemical-synthesis-role-2-bromo-4-fluorophenol-bp
https://www.pharmacyjournal.org/archives/2025/vol7issue2/PartB/7-2-19-656.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3588360/
https://pubchem.ncbi.nlm.nih.gov/compound/24364
https://pubchem.ncbi.nlm.nih.gov/compound/24364
https://www.aaronchem.com/sds/1262516-23-3.pdf
https://www.chemicalbook.com/msds/4-bromo-3-fluoro-2-nitroaniline.pdf
https://bg.cpachem.com/msds?num=SB50060&dnl=sd_-_4-Bromo-2-chlorophenol_%5BCAS_3964-56-5%5D_%28SB50060%29_%28EU%29.pdf
https://www.benchchem.com/product/b2721164/docs#molecular-structure-and-physicochemical-properties
https://www.benchchem.com/product/b2721164/docs#molecular-structure-and-physicochemical-properties
https://www.benchchem.com/product/b2721164/docs#molecular-structure-and-physicochemical-properties
https://www.benchchem.com/product/b2721164/docs#molecular-structure-and-physicochemical-properties
https://www.benchchem.com/product/b2721164?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2721164?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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